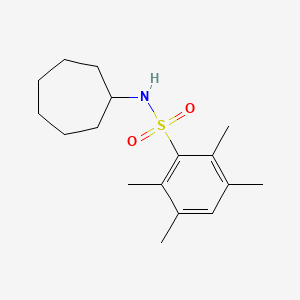

N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide

Description

Historical Context of Sulfonamide Research

The sulfonamide class traces its origins to the 1908 synthesis of sulfanilamide by Paul Gelmo, though its therapeutic potential remained unrealized until Gerhard Domagk’s 1935 discovery of Prontosil’s antibacterial activity. This breakthrough marked the first systematic use of sulfonamides in medicine, revolutionizing infectious disease treatment and establishing structure-activity relationship (SAR) studies as a cornerstone of medicinal chemistry. Early derivatives focused on antimicrobial activity, but subsequent research diversified into anticancer, anti-inflammatory, and enzyme-targeting applications.

This compound, first reported in 2005 (PubChem CID 2483880), represents a modern iteration of this lineage. Its development reflects three key trends: (1) substitution of the sulfonamide nitrogen with bulky alicyclic groups to modulate steric effects, (2) strategic methyl group placement on the benzene ring to influence electronic properties, and (3) exploitation of the cycloheptyl moiety to enhance lipid membrane permeability compared to smaller cycloalkyl analogs.

Significance in Medicinal Chemistry

The compound’s molecular architecture (C17H27NO2S, MW 309.5 g/mol) confers distinct advantages for drug design:

- Steric Modulation : The cycloheptyl group (7-membered ring) creates a larger hydrophobic pocket than cyclohexyl or cyclopentyl analogs, potentially improving target binding specificity in enzymes with deep active sites.

- Electronic Effects : Four methyl groups at the 2,3,5,6 positions induce significant electron-donating effects, stabilizing the sulfonamide’s resonance structure and altering hydrogen-bonding capacity.

- Metabolic Stability : Tetramethyl substitution likely reduces oxidative metabolism at the benzene ring, extending half-life compared to non-methylated analogs.

Recent studies on structurally related sulfonamides demonstrate potent anticancer activity through carbonic anhydrase IX/XII inhibition and tubulin polymerization disruption. For example, 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamides exhibit IC50 values of 1.98–9.12 µM against lung, cervical, breast, and prostate cancer cell lines, with activity correlating to bulkier N-substituents. These findings suggest that this compound’s steric profile may enhance oncological efficacy while minimizing off-target interactions.

Properties

IUPAC Name |

N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2S/c1-12-11-13(2)15(4)17(14(12)3)21(19,20)18-16-9-7-5-6-8-10-16/h11,16,18H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGUZSWWCWZPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCCCCC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and yields the desired sulfonamide product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of N-alkylated sulfonamides.

Scientific Research Applications

N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Comparisons

Core Benzene Substitution

- Target Compound : The 2,3,5,6-tetramethylbenzene core provides high symmetry and steric hindrance, which may enhance crystallinity and reduce solubility in polar solvents .

- 4-(((2,3,5,6-Tetramethylphenyl)sulfonamido)methyl)benzoic Acid (HR350961): This analog replaces the cycloheptyl group with a benzoic acid-linked methylene group. The carboxylic acid moiety introduces polarity, contrasting with the lipophilic cycloheptyl group in the target compound .

N-Substituent Variations

- Cycloheptyl Group : The seven-membered ring in the target compound offers greater conformational flexibility and lipophilicity compared to smaller cyclohexyl or rigid aromatic substituents. This may improve membrane permeability in biological systems.

Physicochemical Properties

Biological Activity

N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

This compound is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The compound is primarily used as a reagent in organic synthesis and has been studied for its antimicrobial and anti-inflammatory properties.

The biological activity of sulfonamides generally involves the inhibition of enzymes by mimicking natural substrates. Specifically, this compound may inhibit enzymes involved in folate synthesis, which is critical for DNA replication and cell proliferation. This inhibition can lead to antimicrobial effects against bacteria that rely on folate for growth.

Biological Activity Overview

The compound's biological activities can be categorized as follows:

- Antimicrobial Activity : Exhibits potential against various bacterial strains by disrupting folate synthesis.

- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation through inhibition of specific pathways.

- Drug Development : Explored as a lead compound in the design of new sulfonamide-based therapeutics .

Antimicrobial Studies

A series of studies have demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate a moderate level of activity compared to traditional antibiotics.

Anti-inflammatory Mechanism

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential mechanism for its anti-inflammatory effects:

- Inhibition of NF-kB Pathway : Reduces the activation of NF-kB, a key regulator in inflammatory responses.

- Reduction of Reactive Oxygen Species (ROS) : Lowers oxidative stress markers in cellular models .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A study conducted on patients with chronic infections revealed that this compound could serve as an alternative treatment option where conventional antibiotics failed due to resistance.

- Inflammatory Disease Model : In animal models of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.